2,5-Dimethylpiperidine
Overview
Description
2,5-Dimethylpiperidine is a heterocyclic organic compound with the chemical formula C7H15N . It is one of the important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines, including this compound, are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is C7H15N . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 113.201 . It is a liquid at room temperature .
Scientific Research Applications
Binding Protein Identification for Anti-resorptive Compounds
A study designed a chemical affinity matrix to identify binding proteins to anti-resorptive compounds, using a derivative of 2,5-Dimethylpiperidine. Prohibitin was identified as a strong binding protein, highlighting potential applications in targeting bone resorption pathways (Chang et al., 2011).
Reactivity and Mechanism Studies
Research into the reactivity of p-benzoquinonediimines with lysine used this compound as a model. This study aids in understanding mechanisms behind allergic contact dermatitis, offering insights into the reactivity of allergenic compounds (Eilstein et al., 2007).
Thermochemical Studies
The influence of the methyl group on the stability and conformational behavior of the piperidine ring was investigated, including compounds like 2,6-dimethylpiperidine. This research provides valuable thermochemical data for understanding molecular stability (da Silva et al., 2006).
CCR1 Antagonists for Inflammatory Diseases
Derivatives of this compound were identified as CCR1 antagonists, showing potential for treating inflammatory diseases due to their receptor affinity and pharmacokinetic properties (Norman, 2006).
Luminescence and Solvatofluorochromism
A study synthesized squaraine dyes incorporating cis-3,5-dimethylpiperidine, exhibiting dual-state emission and solvatofluorochromism properties. This has implications for materials science and the development of novel luminescent materials (Yu et al., 2021).
Enantioconvergent Synthesis
An efficient synthesis method for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine was developed, an intermediate crucial for delta-opioid receptor ligands. This showcases the application in synthesizing enantiomerically pure compounds for medicinal chemistry (Janetka et al., 2003).
Corrosion Inhibition
N-heterocyclic amines, including derivatives of this compound, were studied for their corrosion inhibitory properties on iron in acidic conditions. This research could lead to the development of more effective corrosion inhibitors (Babić-Samardžija et al., 2005).
Biosynthesis Efficiency Improvement
A study on improving the biosynthesis efficiency of 2,5-Dimethylpyrazine, an important pharmaceutical intermediate, demonstrated high-yield production through genetic engineering and optimization of metabolic pathways in Escherichia coli (Yang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2,5-Dimethylpiperidine, is an important task of modern organic chemistry .
Properties
IUPAC Name |
2,5-dimethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBFNPPCXPMCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956372 | |
Record name | 2,5-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34893-50-0 | |
Record name | 2,5-Dimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34893-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the studies and how did they affect analgesic activity?
A1: The research papers focus on synthesizing and evaluating the analgesic activity of various 1-substituted 4-anilino-2,5-dimethylpiperidine derivatives. [, ] While specific structural modifications are not detailed in the abstracts, the studies emphasize exploring variations at the 1- and 4- positions of the 2,5-dimethylpiperidine core. By introducing different substituents at these positions, the researchers aimed to understand how these alterations influence the analgesic potency of the resulting compounds.
Q2: What methods were used to assess the analgesic activity of these compounds?
A2: While the abstracts don't specify the exact methods, it's common in analgesic drug discovery to employ both in vitro and in vivo assays. [, ] In vitro studies might involve assessing the compounds' interaction with opioid receptors or their ability to inhibit pain signaling pathways in cell cultures. In vivo studies typically involve animal models of pain, such as the hot plate test or the tail-flick test, where the compounds' ability to reduce pain responses is evaluated. Further details on the specific assays employed would be available within the full text of the research papers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.